molecular formula C14H12FN5O2 B2657395 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one CAS No. 2310156-28-4

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one

Cat. No. B2657395
CAS RN: 2310156-28-4
M. Wt: 301.281
InChI Key: VOMRJOYDFFPRJS-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and is synthesized through a multi-step process. In

Mechanism of Action

The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, this compound may reduce the activity of neurons and thereby exert its anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. For instance, this compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which suggests that this compound may possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one in lab experiments is its ability to modulate the activity of GABA receptors, which makes it a valuable tool for studying the role of GABA in various physiological and pathological conditions. Moreover, this compound has been shown to exhibit a relatively low toxicity profile, which makes it a safer alternative to other compounds that affect GABAergic neurotransmission. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may pose challenges in its formulation and administration.

Future Directions

There are several future directions for the research on 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one. One of the most promising areas of research is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders, cancer, and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biochemical and physiological processes. Furthermore, the development of new methods for the synthesis and formulation of this compound may help overcome its limitations and expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one involves a multi-step process that starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with thionyl chloride, followed by the addition of 4-pyridinecarboxylic acid hydrazide. The resulting compound is then subjected to a cyclization reaction with the help of acetic anhydride, which yields this compound.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Moreover, this compound has also been shown to possess anti-tumor and anti-inflammatory activities. These properties make this compound a promising candidate for the development of new drugs to treat various neurological disorders, cancer, and inflammatory diseases.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(pyridine-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c15-11-7-17-14(18-8-11)20-6-5-19(9-12(20)21)13(22)10-1-3-16-4-2-10/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRJOYDFFPRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=NC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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